2-amino-3-chloro-N-hydroxypropanamide
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Overview
Description
2-amino-3-chloro-N-hydroxypropanamide is a chemical compound with the molecular formula C₃H₇ClN₂O₂ and a molecular weight of 138.55 g/mol . It is an intermediate in the preparation of Cycloserine, an antibacterial agent used primarily as a tuberculostatic . The compound is characterized by its white to off-white solid appearance and slight solubility in water and DMSO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-chloro-N-hydroxypropanamide typically involves the reaction of 3-chloro-2-aminopropanoic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a suitable solvent, such as water or ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for further use.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-chloro-N-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-amino-3-chloro-N-hydroxypropanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the synthesis of antibacterial agents like Cycloserine.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-amino-3-chloro-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in the synthesis of Cycloserine, the compound contributes to the inhibition of bacterial cell wall synthesis by interfering with the formation of peptidoglycan, a critical component of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-chloropropanoic acid
- 3-chloro-2-aminopropanoic acid
- N-hydroxypropanamide
Uniqueness
2-amino-3-chloro-N-hydroxypropanamide is unique due to its specific combination of functional groups, which allows it to serve as a versatile intermediate in various chemical syntheses. Its ability to undergo multiple types of chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-amino-3-chloro-N-hydroxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBXJPECQJXKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NO)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330784 |
Source
|
Record name | 2-amino-3-chloro-N-hydroxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120854-55-9 |
Source
|
Record name | 2-amino-3-chloro-N-hydroxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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